1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxamide is an organic compound with the molecular formula and a molecular weight of 220.23 g/mol. This compound is characterized by its unique pyrazole structure, which includes a carboxamide functional group. It is known for its potential applications in medicinal chemistry and as a building block in the synthesis of various biologically active compounds.
1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxamide belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds that contain two adjacent nitrogen atoms in the ring structure. This compound's classification allows it to be studied for its pharmacological properties and potential therapeutic uses.
The synthesis of 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxamide typically involves several key steps:
Technical details regarding specific conditions such as temperature, solvents (e.g., dimethyl sulfoxide), and catalysts (e.g., potassium hydroxide) can vary depending on the exact synthetic route chosen .
The molecular structure of 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxamide features:
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 220.23 g/mol |
| IUPAC Name | 1-[(3,5-dimethylpyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid |
| InChI Key | QRXKQVJOVFCIDQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CN2C=CC(=N2)C(=O)O)C |
The chemical reactivity of 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxamide can be characterized by:
Specific reactions may include acylation or alkylation processes that introduce different functional groups into the molecule.
The mechanism of action for compounds like 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxamide generally involves:
Data regarding specific mechanisms would require empirical studies focusing on pharmacodynamics and pharmacokinetics.
While detailed physical properties such as melting point and boiling point are not extensively documented for this compound, it is typically found as a solid at room temperature.
Key chemical properties include:
| Property | Value |
|---|---|
| Density | Not available |
| Solubility | Soluble in polar organic solvents |
This compound carries safety warnings including potential hazards such as irritation to skin and eyes (Hazard Statements H302-H335). Proper handling procedures should be followed to minimize exposure risks .
The applications of 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxamide are primarily found in:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: